Methyl 2-[3-(3-Methylureido)phenyl]acetate
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Overview
Description
Methyl 2-[3-(3-Methylureido)phenyl]acetate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a methylureido group attached to a phenyl ring, which is further connected to an acetate moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(3-Methylureido)phenyl]acetate typically involves the reaction of 3-(3-Methylureido)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:
Starting Material: 3-(3-Methylureido)benzoic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3-Methylureido)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[3-(3-Methylureido)phenyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[3-(3-Methylureido)phenyl]acetate exerts its effects involves interactions with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring can participate in π-π interactions, further modulating biological activity. Pathways involved include enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but with a trifluoromethyl group instead of a methylureido group.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Contains a quinazolinone moiety, offering different biological activities.
Uniqueness
Methyl 2-[3-(3-Methylureido)phenyl]acetate is unique due to the presence of the methylureido group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, making it a valuable intermediate in the synthesis of biologically active molecules.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-[3-(methylcarbamoylamino)phenyl]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-12-11(15)13-9-5-3-4-8(6-9)7-10(14)16-2/h3-6H,7H2,1-2H3,(H2,12,13,15) |
InChI Key |
MIFJUADZQFUNBC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CC(=O)OC |
Origin of Product |
United States |
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